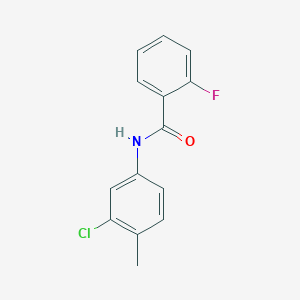

N-(3-chloro-4-methylphenyl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO/c1-9-6-7-10(8-12(9)15)17-14(18)11-4-2-3-5-13(11)16/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSHPKGCQFYJGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Paranitrotoluene

The synthesis of 3-chloro-4-methylaniline begins with the chlorination of paranitrotoluene (PNT). In a chlorine kettle, 0.48–0.54 weight parts of chlorine are introduced under stirring at 55–70°C, catalyzed by ferric chloride and iodine. The reaction proceeds until the muriate fusing point exceeds 58.5°C, yielding 2-chloro-4-nitrotoluene with >98% purity. This step is critical for regioselectivity, as uncontrolled chlorination may produce undesired isomers.

Reduction of 2-Chloro-4-nitrotoluene

Reduction of the nitro group to an amine is achieved via catalytic hydrogenation or chemical reductants. A patent-described method uses sodium sulfide in refluxing ethanol-water (4:1 v/v) at 110°C for 4 hours, yielding 3-chloro-4-methylaniline with >98.5% purity. Alternative approaches employ iron powder and ammonium chloride in ethanol, achieving comparable yields (60–75%) but requiring longer reaction times (5–10 hours). Catalytic hydrogenation with palladium on carbon in tetrahydrofuran (THF) under 30 psi H₂ offers a cleaner profile, reducing byproduct formation.

Direct Acylation of 3-Chloro-4-methylaniline

Activation of 2-Fluorobenzoic Acid

2-Fluorobenzoic acid is activated to its acid chloride using thionyl chloride (SOCl₂) in refluxing dichloromethane (DCM). The reaction is monitored by gas evolution (HCl/SO₂) and deemed complete when the mixture becomes homogenous (typically 2–3 hours). Excess thionyl chloride is removed via azeotropic distillation with toluene, ensuring minimal residual acidity.

Amide Bond Formation

The acid chloride is reacted with 3-chloro-4-methylaniline in a 1:1 molar ratio in the presence of triethylamine (TEA) as a proton scavenger. Solvent selection significantly impacts yield:

-

Polar aprotic solvents : N-methylpyrrolidinone (NMP) at 20–25°C yields 85–90% product but requires extensive washing to remove residual solvent.

-

Ether solvents : Tetrahydrofuran (THF) at 0–5°C provides slower reaction kinetics (6–8 hours) but higher purity (>99% by HPLC).

Post-reaction, the crude product is purified via recrystallization from isopropanol/water (3:1 v/v), yielding white crystalline solids with melting points of 222–225°C.

Palladium-Catalyzed Coupling Strategies

Buchwald-Hartwig Amination

Aryl halides (e.g., 2-fluorobenzoyl chloride) are coupled with 3-chloro-4-methylaniline using [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂) as the catalyst. Key conditions include:

Ullmann-Type Coupling

Copper(I) iodide and 1,10-phenanthroline facilitate the coupling of 2-fluorobenzoic acid derivatives with 3-chloro-4-methylaniline in DMSO at 130°C. Yields are moderate (50–60%), with side products arising from homo-coupling of aryl halides.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) reduces reaction times from hours to minutes. A mixture of 2-fluorobenzoic acid, 3-chloro-4-methylaniline, and HATU in DMF achieves 88% yield in 15 minutes, though scalability remains a challenge.

Solid-Phase Synthesis

Immobilization of 3-chloro-4-methylaniline on Wang resin enables stepwise acylation with 2-fluorobenzoic acid. Cleavage with trifluoroacetic acid (TFA) yields the target compound with >95% purity, suitable for high-throughput screening.

Analytical Characterization

Spectroscopic Data

Purity and Yield Optimization

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Acylation | 85–90 | 99.5 | Scalability |

| Buchwald-Hartwig | 70–80 | 98.0 | Functional group tolerance |

| Microwave-Assisted | 88 | 97.5 | Rapid synthesis |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-4-methylphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom with other functional groups.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction can yield amines or other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

N-(3-chloro-4-methylphenyl)-2-fluorobenzamide has shown potential as a lead compound in drug development targeting various diseases. Its unique structural features allow it to interact effectively with biological targets:

- Antibacterial Activity: The compound exhibits promising antibacterial properties, making it a candidate for developing new antibiotics. Studies indicate that the presence of chlorine enhances binding affinity to bacterial enzymes, improving therapeutic efficacy.

- Anti-inflammatory Effects: Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also be effective in treating inflammatory conditions.

Biological Studies

Research has focused on the interactions of this compound with various biological targets:

- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, preventing substrate interaction. This mechanism is crucial for its potential therapeutic applications in conditions such as cancer and hypertension .

- Receptor Modulation: It may act as an agonist or antagonist at various receptors, modulating signaling pathways that lead to therapeutic effects. The halogen substituents enhance binding affinity through halogen bonding interactions.

Case Studies

Several studies have explored the applications of this compound:

-

Antibacterial Efficacy Study:

- A study evaluated its effectiveness against common bacterial strains. Results indicated significant inhibition at low concentrations, confirming its potential as an antibiotic candidate.

- Mechanistic Study on Enzyme Interaction:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-fluorobenzamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)

- Synthesis : Fo23 was synthesized via condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline, yielding 88% .

- Crystallography: Crystallizes in the monoclinic space group Pn (No. 7) with a planar amide linkage. Key interactions include 1D amide-amide hydrogen bonds (N–H···O=C) and C–H···F/O contacts. The dihedral angle between aromatic rings is 23.17°–23.44°, influenced by fluorine substituents .

- Melting Point : 100–102°C .

N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide (CAS 196875-95-3)

JOFHAO (2-Chloro-N-(2,3-dichlorophenyl)benzamide)

- Crystallography : Crystallizes in space group Pc (Z’ = 2) with two distinct conformers. One mimics Fo23’s planar arrangement, while the other shows a 180° rotation of the ortho-chlorophenyl ring relative to the amide group. This highlights the conformational flexibility induced by halogen substitution .

Physicochemical and Crystallographic Trends

Table 1: Comparative Data for Halogenated Benzamides

*Calculated based on molecular formula.

Hydrogen Bonding and Halogen Interactions

- Fluorine Effects : In Fo23, fluorine atoms participate in C–H···F interactions (2.54 Å) and C–F···Cg (π-stacking) contacts (3.151–3.399 Å), stabilizing the crystal lattice .

- Chlorine Effects : Chlorine substituents, as in JOFHAO, may form Cl···Cl or Cl···π interactions, contributing to conformational polymorphism and packing diversity .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C13H10ClFNO

- Molecular Weight: 267.66 g/mol

- IUPAC Name: this compound

- SMILES Notation:

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)F

The compound features a chloro group, a methyl group, and a fluorobenzene moiety, which contribute to its unique chemical properties and biological interactions.

This compound exhibits biological activity primarily through its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanisms include:

- Enzyme Inhibition: The compound may inhibit enzyme activity by binding to the active or allosteric sites, preventing substrate binding and subsequent catalytic activity. This is particularly relevant for enzymes involved in disease pathways.

- Receptor Modulation: It may act as an agonist or antagonist at various receptors, modulating signaling pathways and physiological responses.

Biological Activity

Research indicates that this compound has several potential biological activities:

- Antibacterial Properties: Similar compounds have shown efficacy against bacterial infections by interacting with penicillin-binding proteins, leading to antibacterial effects.

- Inhibition of Specific Enzymes: The presence of electron-withdrawing groups like chlorine enhances binding affinity to target enzymes, improving therapeutic efficacy. For instance, studies suggest it may inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism .

- Potential Applications in Cancer Therapy: Compounds with similar structures have been evaluated for their ability to inhibit kinase activity in cancer cells, suggesting that this compound could have applications in oncology .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to modulate intracellular signaling pathways. For example, assays involving HEK293A cells expressing metabotropic glutamate receptor 5 showed that certain benzamide derivatives could enhance intracellular calcium mobilization, indicating potential neuroactive properties .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that the combination of chloro, methyl, and fluoro substituents significantly influences the biological activity of this compound. This unique arrangement allows for distinct interaction patterns with biological targets, potentially leading to improved therapeutic outcomes compared to other similar compounds.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(4-fluoro-3-nitrophenyl)acetamide | C10H9ClFNO | Exhibits antibacterial properties |

| N-(3-chlorophenethyl)-4-nitrobenzamide | C13H12ClN2O2 | Known for its anti-inflammatory effects |

| N-(4-fluoro-3-nitrophenyl)benzamide | C13H10FNO3 | Demonstrates significant enzyme inhibition |

| This compound | C13H10ClFNO | Potential lead compound for developing new therapeutics |

Q & A

Basic: What are the recommended synthetic routes for N-(3-chloro-4-methylphenyl)-2-fluorobenzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The compound can be synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for amide bond formation. Key parameters include:

- Temperature control : Reactions are often conducted at low temperatures (e.g., -50°C) to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetic acid) enhance reactivity and solubility .

- Purification : Recrystallization or column chromatography ensures high purity. Yield optimization may require iterative adjustments of stoichiometry and reaction time.

Basic: What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Methodological Answer:

Critical techniques include:

- IR spectroscopy : Confirm amide bond formation via C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~3300 cm⁻¹) .

- ¹H/¹³C NMR : Identify substituent positions (e.g., fluorine’s deshielding effect on adjacent protons) and aromatic splitting patterns .

- Elemental analysis : Validate molecular formula accuracy (±0.3% for C, H, N) .

Advanced: How can X-ray crystallography and Hirshfeld surface analysis elucidate the solid-state behavior of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolve molecular geometry, bond lengths, and angles. For example, weak π⋯π interactions and hydrogen bonds (N–H⋯O, C–H⋯O) stabilize layered crystal structures .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., 15–20% contribution from H-bonding vs. van der Waals forces) and identify packing motifs influencing stability .

- Software tools : Use SHELX for structure refinement and WinGX for data validation .

Advanced: How should researchers address contradictions in fluorescence intensity data under varying experimental conditions?

Methodological Answer:

Contradictions may arise from:

- pH sensitivity : Fluorescence intensity peaks at pH 5 but diminishes in alkaline or highly acidic media due to protonation/deprotonation of functional groups .

- Solvent polarity : Non-polar solvents (e.g., hexane) may quench fluorescence vs. polar solvents (e.g., ethanol) .

- Temperature effects : Intensity stability at 25°C vs. thermal quenching at elevated temperatures .

Resolution : Replicate experiments with strict control of solvent, pH buffers, and temperature. Use statistical tools (e.g., R.S.D. <2%) to assess reproducibility .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for pharmacological applications?

Methodological Answer:

- Pharmacophore modeling : Integrate halogen (Cl, F) and benzamide motifs to predict binding affinity with targets like enzymes or receptors .

- Bioisosteric replacement : Substitute fluorobenzamide with nitro or trifluoromethyl groups to modulate lipophilicity and bioavailability .

- In vitro assays : Test derivatives against disease models (e.g., cancer cell lines) to correlate structural modifications (e.g., chloro-substitution position) with activity .

Basic: What are the best practices for ensuring reproducibility in multi-step syntheses of this compound?

Methodological Answer:

- Stepwise monitoring : Use TLC or HPLC to track intermediate formation (e.g., amine coupling step) .

- Standardized protocols : Document reaction parameters (e.g., solvent purity, stirring rate) to minimize batch-to-batch variability .

- Quality control : Validate final product purity via melting point consistency and spectral overlay with published data .

Advanced: How can computational tools enhance the design of derivatives with improved properties?

Methodological Answer:

- DFT calculations : Predict electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact on amide reactivity) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize synthetic targets .

- ADMET profiling : Use software like SwissADME to optimize solubility and metabolic stability early in design .

Basic: What are common pitfalls in interpreting NMR spectra of fluorinated benzamides, and how can they be mitigated?

Methodological Answer:

- ¹⁹F coupling : Fluorine atoms split adjacent proton signals (e.g., ²J coupling ~45–50 Hz). Use ¹H-¹⁹F decoupling or 2D NMR (e.g., HSQC) to resolve overlaps .

- Solvent artifacts : Deuterated solvents (e.g., DMSO-d6) may shift peaks; always compare with reference spectra .

- Dynamic effects : Rotameric exchange in amide bonds can broaden signals; acquire spectra at varied temperatures .

Advanced: How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical stability?

Methodological Answer:

- Hydrogen bonding : N–H⋯O bonds (2.8–3.0 Å) enhance thermal stability by forming rigid networks .

- π-Stacking : Offset aromatic interactions (3.4–3.6 Å spacing) improve solubility by reducing crystal lattice energy .

- Hygroscopicity : Polar functional groups (e.g., amide) may necessitate storage under inert conditions to prevent hydration .

Advanced: What methodologies resolve discrepancies in reported binding constants or fluorescence quantum yields?

Methodological Answer:

- Standardized calibration : Use reference fluorophores (e.g., quinine sulfate) to normalize intensity measurements .

- Buffer composition : Account for ionic strength effects on binding assays; use consistent buffer systems (e.g., phosphate vs. Tris) .

- Statistical validation : Apply ANOVA or t-tests to compare datasets, ensuring n ≥ 3 replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.